molecular formula C16H23N5 B1669664 CyPPA CAS No. 73029-73-9

CyPPA

Cat. No.: B1669664
CAS No.: 73029-73-9
M. Wt: 285.39 g/mol
InChI Key: USEMRPYUFJNFQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CyPPA, or cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine, is a positive modulator of small conductance calcium-activated potassium (SK) channels . It displays selectivity for SK3 and SK2 channels, with EC50 values of 14 μM and 5.6 μM respectively . SK channels, particularly the SK3 subtype, play crucial roles in the physiology of dopaminergic neurons .

Mode of Action

This compound interacts with its targets, the SK channels, by increasing their sensitivity to calcium . This interaction results in a decrease in the spontaneous firing rate of neurons, an increase in the duration of the apamin-sensitive afterhyperpolarization, and an activity-dependent inhibition of current-evoked action potentials . This modulation of SK channel activity can potentially affect dopamine signaling and dopamine-related behaviors .

Biochemical Pathways

This compound’s modulation of SK channels affects the physiological processes of dopaminergic neurons . By decreasing the spontaneous firing rate and increasing the duration of the apamin-sensitive afterhyperpolarization, this compound reduces the activity of these neurons . This leads to a decrease in dopamine release and counteracts hyperdopaminergic behaviors .

Pharmacokinetics

It is generally recognized that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy .

Result of Action

This compound’s action on SK channels has profound effects at the molecular and cellular levels. It decreases the spontaneous firing rate of neurons, increases the duration of the apamin-sensitive afterhyperpolarization, and causes an activity-dependent inhibition of current-evoked action potentials . These changes result in a decrease in dopamine release and counteract hyperdopaminergic behaviors .

Action Environment

It is known that various factors, including genetic and environmental ones, can influence the activity of related enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the modulation of small conductance calcium-activated potassium channels.

    Biology: Investigated for its role in neuronal excitability and signal transduction.

    Medicine: Explored for potential therapeutic applications in neurological disorders such as schizophrenia and attention deficit hyperactivity disorder.

    Industry: Utilized in the development of new pharmacological agents targeting potassium channels

Properties

IUPAC Name

N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEMRPYUFJNFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358676
Record name Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73029-73-9
Record name N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73029-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CyPPA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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